![molecular formula C9H12O2S B1309027 5-tert-Butylsulfanyl-furan-2-carbaldehyde CAS No. 876717-92-9](/img/structure/B1309027.png)
5-tert-Butylsulfanyl-furan-2-carbaldehyde
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Overview
Description
5-tert-Butylsulfanyl-furan-2-carbaldehyde is a compound that plays a key role in numerous areas of scientific research and industry. It has a molecular formula of C9H12O2S and a molecular weight of 184.26 g/mol .
Molecular Structure Analysis
The molecular structure of 5-tert-Butylsulfanyl-furan-2-carbaldehyde is defined by its molecular formula, C9H12O2S . Unfortunately, detailed structural analysis or diagrams are not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-tert-Butylsulfanyl-furan-2-carbaldehyde are not explicitly mentioned in the search results. The molecular formula is C9H12O2S and the molecular weight is 184.26 g/mol .Scientific Research Applications
Chemical Intermediates and Polymer Production 5-tert-Butylsulfanyl-furan-2-carbaldehyde derivatives have been used as intermediates in chemical reactions. For instance, acid chloride derivatives of furan-2-carboxylic acid can be produced from precursor aldehydes like 5-(chloromethyl)furan-2-carbaldehyde, using tert-butyl hypochlorite. These derivatives are crucial in the production of furoate ester biofuels and polymers of furan-2,5-dicarboxylic acid (FDCA) (Dutta, Wu, & Mascal, 2015).
Green Chemistry and Bioactive Compound Synthesis In green chemistry, furan-2-carbaldehydes have been used as efficient C1 building blocks for synthesizing bioactive compounds like quinazolin-4(3H)-ones through ligand-free photocatalytic C–C bond cleavage, avoiding the need for protecting hydroxyl, carboxyl, amide, or secondary amino groups. This approach leverages conjugated N,O-tridentate copper complexes acting as photoinitiators under visible light (Yu et al., 2018).
Catalysis and Chemical Production Research has focused on heterogeneously catalyzed reactions of carbohydrates for producing furfurals, including furan-2-carbaldehyde. These processes are aligned with green chemistry principles, offering benefits like less waste and easier catalyst recovery. This is important for the production of furfural and hydroxymethylfurfural, crucial intermediates in the chemical industry (Karinen, Vilonen, & Niemelä, 2011).
Mechanism of Action
properties
IUPAC Name |
5-tert-butylsulfanylfuran-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-9(2,3)12-8-5-4-7(6-10)11-8/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVYOLJFAUYHIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC=C(O1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424442 |
Source
|
Record name | 5-tert-Butylsulfanyl-furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Butylsulfanyl-furan-2-carbaldehyde | |
CAS RN |
876717-92-9 |
Source
|
Record name | 5-tert-Butylsulfanyl-furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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